2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

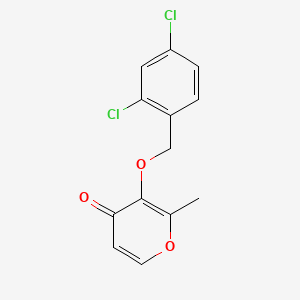

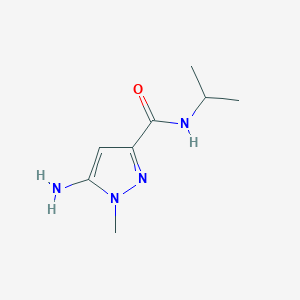

“2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine” is an organic compound with the molecular formula C10H14N2S . It belongs to the class of organic compounds known as benzothiazines . These are organic compounds containing a benzene fused to a thiazine ring (a six-membered ring with four carbon atoms, one nitrogen atom and one sulfur atom) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines have been synthesized as isosteres of corresponding 2,2-dimethylchromans .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C10H14N2S . The average mass is 194.297 Da and the monoisotopic mass is 194.087769 Da .Scientific Research Applications

Synthesis and Biological Activity

One research study focused on the synthesis of 1,4-benzothiazine derivatives, demonstrating a process where 6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one reacts with dimethylformamide dimethylacetal to yield novel compounds. These compounds were then tested for their antitumor and antimicrobial activities, highlighting the potential therapeutic applications of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine derivatives (E. Abbas & T. Farghaly, 2010).

Chemical Properties and Reactions

Another study explored the chemical reactions and properties of benzothiazine and related compounds, contributing to our understanding of their chemical behavior and potential for further application in synthesis and drug development (M. Knollmüller, 1971).

Anticancer Activity

Research on the anticancer activity of benzothiazole derivatives, including the synthesis of novel compounds and their evaluation against various cancer cell lines, provides insight into the potential use of these compounds in cancer therapy (G. S. Waghmare et al., 2013).

Antioxidant Studies

The synthesis and antioxidant evaluation of novel N-substituted benzyl/phenyl derivatives of benzothiazine reveal that these compounds possess moderate to significant radical scavenging activity, suggesting their potential use in the development of new antioxidant agents (Matloob Ahmad et al., 2012).

Diverse Chemical Library Generation

A study utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, as a starting material in alkylation and ring closure reactions. This research aimed to generate a structurally diverse library of compounds, demonstrating the versatility of benzothiazine derivatives in organic synthesis (G. Roman, 2013).

Future Directions

The future directions for the study of “2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications . This could include the development of new synthetic routes, investigation of its reactivity under various conditions, elucidation of its mechanism of action in biological systems, and assessment of its potential uses in various fields .

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1,4-benzothiazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-10(2)6-12-8-5-7(11)3-4-9(8)13-10/h3-5,12H,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEKSNCACFJICM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C(S1)C=CC(=C2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327899 |

Source

|

| Record name | 2,2-dimethyl-3,4-dihydro-1,4-benzothiazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

900019-88-7 |

Source

|

| Record name | 2,2-dimethyl-3,4-dihydro-1,4-benzothiazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2759845.png)

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)

![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2759851.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2759853.png)

![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide](/img/structure/B2759854.png)

![2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide](/img/structure/B2759859.png)

![2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2759860.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2759861.png)